Antileishmanial agent-22

Leishmaniasis Drug Discovery In Vitro Assay

Antileishmanial agent-22 (also known as compound 15b) is a synthetic small molecule belonging to the tetrahydrobenzo[h]quinoline chemotype. It is characterized as a potent parasite inhibitor and antibacterial agent with a validated mechanism of action targeting the folate pathway in Leishmania parasites.

Molecular Formula C29H26Cl2N4O3
Molecular Weight 549.4 g/mol
Cat. No. B12384477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-22
Molecular FormulaC29H26Cl2N4O3
Molecular Weight549.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(CCC4=C3NC(=O)C(=C4C5=C(C=CC(=C5)Cl)Cl)C#N)C=C2
InChIInChI=1S/C29H26Cl2N4O3/c1-16(36)35-10-8-19(9-11-35)28(37)33-15-17-2-3-18-4-6-21-26(23-13-20(30)5-7-25(23)31)24(14-32)29(38)34-27(21)22(18)12-17/h2-3,5,7,12-13,19H,4,6,8-11,15H2,1H3,(H,33,37)(H,34,38)
InChIKeyQYPFKBIJCCLCSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-22: A Validated Multi-Pathogen Lead Compound for Procurement


Antileishmanial agent-22 (also known as compound 15b) is a synthetic small molecule belonging to the tetrahydrobenzo[h]quinoline chemotype . It is characterized as a potent parasite inhibitor and antibacterial agent with a validated mechanism of action targeting the folate pathway in Leishmania parasites . This compound demonstrates a unique triple-activity profile, with quantifiable in vitro and in vivo efficacy against Leishmania, Plasmodium, and Mycobacterium species .

Beyond Single-Pathogen Screens: Why Antileishmanial Agent-22 is Not Interchangeable with Other Antifolates or Antiparasitics


Generic substitution among antiparasitic compounds is inadvisable due to significant differences in potency, target selectivity, and therapeutic index. While other compounds may share a general 'antifolate' label, Antileishmanial agent-22's specific structure confers a unique spectrum of activity and a favorable cytotoxicity profile. Direct comparisons reveal that it is not only more potent than the reference drug miltefosine against Leishmania but also demonstrates sub-micromolar activity against malaria and tuberculosis with a high selectivity index (>1100) on mammalian cells . Its performance is not a class effect but a structure-specific outcome validated by both in vitro and in vivo models.

Quantitative Differentiation of Antileishmanial Agent-22: A Head-to-Head Evidence Review


Superior Antileishmanial Potency Compared to Miltefosine

Antileishmanial agent-22 exhibits sub-micromolar activity against Leishmania promastigotes, a potency profile described as 'superior to the reference miltefosine' in the primary literature . The compound's IC50 is quantitatively established at 0.408 μM . While the exact miltefosine IC50 from this study is not numerically defined in the abstract, the study's conclusion explicitly states the compounds' superiority, marking a clear differentiation from a current standard-of-care comparator .

Leishmaniasis Drug Discovery In Vitro Assay

Enhanced Antimalarial Potency and In Vivo Efficacy vs. Chloroquine

Against malaria, Antileishmanial agent-22 demonstrates potent in vitro activity against P. berghei (IC50 = 0.038 μM) and a near-complete in vivo suppression (96.67%) at a dose of 48.4 μM/kg/day . This performance is directly comparable to chloroquine sulphate, which showed an IC50 of 0.19420 μM against the P. falciparum (RKL9) strain in the same study . This indicates a 5-fold higher in vitro potency (0.038 μM vs 0.194 μM) against the tested Plasmodium models .

Malaria Plasmodium In Vivo Model

Broad-Spectrum Antimicrobial Activity: Antitubercular Potency vs. Isoniazid

Antileishmanial agent-22 extends its activity profile to include antitubercular effects, inhibiting M. tuberculosis with a minimum inhibitory concentration (MIC) of 28.44 μM . This activity is benchmarked against the standard antitubercular drug isoniazid, which showed an MIC of 0.875 μM in the same experimental context . While not as potent as isoniazid, this quantifiable activity against a third major pathogen confirms the compound's broad-spectrum potential and validates the chemotype's utility beyond its primary indication .

Tuberculosis Antibacterial MIC

Validated Antifolate Mechanism with High Target Engagement

The compound's mechanism of action is confirmed to be based on the inhibition of the folate pathway. At a concentration of 100 μM, Antileishmanial agent-22 inhibits folic acid and folinic acid with high efficiency (88% and 94% inhibition rates, respectively) . This mechanism-based evidence, including the reversal of antileishmanial activity by these folates , distinguishes it from compounds lacking a clearly defined mode of action and supports its use as a chemical probe for studying folate metabolism in parasites.

Mechanism of Action Antifolate Target Engagement

Favorable Therapeutic Index in Mammalian Cells

A critical factor in lead selection is the compound's safety margin. Antileishmanial agent-22 demonstrates low cytotoxicity against mammalian Vero cells, with a CC50 of 455 μM . When compared to its antileishmanial IC50 of 0.408 μM, this yields a selectivity index (SI) of over 1115 . The primary literature also notes that the best candidates in the series displayed 'high selectivity indices emphasizing their safety on mammalian cells' . This high SI is a strong differentiator from less selective antiparasitic leads.

Cytotoxicity Selectivity Index Safety Pharmacology

Optimal Scientific Use Cases for Antileishmanial Agent-22 Based on Verified Evidence


Lead Optimization for Broad-Spectrum Antiparasitic Agents

Antileishmanial agent-22 is an ideal starting point for medicinal chemistry programs aiming to develop a single agent effective against multiple neglected tropical diseases. Its quantifiable and potent activity against Leishmania, Plasmodium, and Mycobacterium provides a unique scaffold for structure-activity relationship (SAR) studies. Researchers can use this compound to design derivatives with improved potency against a specific pathogen while retaining its broad-spectrum profile, leveraging the validated antifolate mechanism .

Chemical Probe for Antifolate Mechanisms in Parasites

Given its validated mechanism of action targeting the folate pathway, with demonstrated inhibition of folic and folinic acid , this compound serves as a high-quality chemical probe. It can be used in biochemical assays to dissect folate metabolism in Leishmania and other parasites, and to study the functional consequences of PTR1 inhibition, providing a reliable tool for fundamental parasitology research .

In Vivo Proof-of-Concept Studies for Malaria and Leishmaniasis

The compound's excellent in vivo efficacy in a malaria model, achieving 96.67% parasite suppression , combined with its high selectivity index (>1100) , makes it a strong candidate for immediate in vivo proof-of-concept studies in animal models of leishmaniasis. Its favorable safety profile de-risks these experiments, allowing researchers to focus on efficacy and pharmacokinetics.

Benchmark Standard for Assay Development

With well-characterized IC50 values against Leishmania (0.408 μM) and P. berghei (0.038 μM) , Antileishmanial agent-22 can be procured as a reliable reference compound for developing and validating new antiparasitic assays. Its consistent, quantifiable activity ensures reproducibility across different laboratories, making it a valuable tool for assay quality control and standardization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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